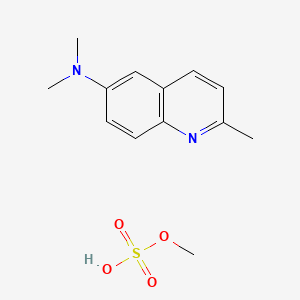
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a benzonitrile group attached to a purine ring system, which is further substituted with a 2-chloro and a phenylmethyl group. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- typically involves multiple steps, starting with the preparation of the purine ring system. One common method involves the reaction of 2-chloro-9-(hydroxyethoxymethyl)adenine with a suitable benzonitrile derivative under specific conditions . The reaction is usually carried out in an ammonia/methanol solution and heated in an autoclave at 95°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and purification techniques are crucial in scaling up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions often involve the use of polar aprotic solvents and elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted purine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving purine metabolism and enzyme interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors involved in purine metabolism, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition of viral replication or induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-9-(hydroxyethoxymethyl)adenine: A related purine derivative with similar structural features.
4-((2-Chloro-9-(cyclopropylmethyl)-9H-purin-6-yl)amino)benzonitrile: Another compound with a similar purine ring system.
Uniqueness
Benzonitrile, 4-((2-chloro-9-(phenylmethyl)-9H-purin-6-yl)amino)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenylmethyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Eigenschaften
CAS-Nummer |
125802-53-1 |
|---|---|
Molekularformel |
C19H13ClN6 |
Molekulargewicht |
360.8 g/mol |
IUPAC-Name |
4-[(9-benzyl-2-chloropurin-6-yl)amino]benzonitrile |
InChI |
InChI=1S/C19H13ClN6/c20-19-24-17(23-15-8-6-13(10-21)7-9-15)16-18(25-19)26(12-22-16)11-14-4-2-1-3-5-14/h1-9,12H,11H2,(H,23,24,25) |
InChI-Schlüssel |
NVQXKMMKLNDXDK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CN2C=NC3=C(N=C(N=C32)Cl)NC4=CC=C(C=C4)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


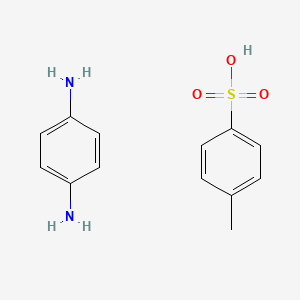
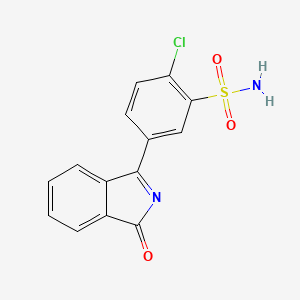
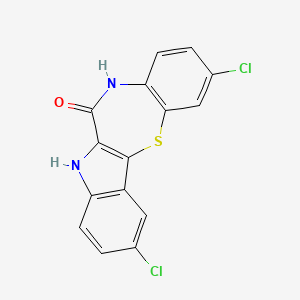
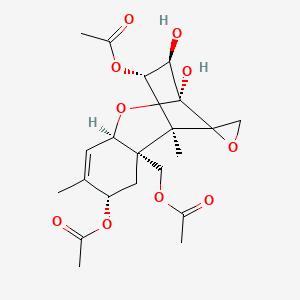

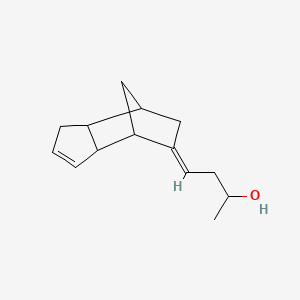
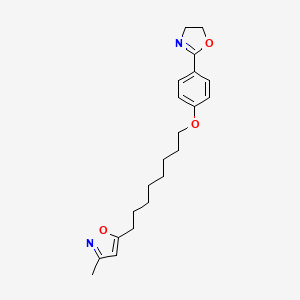

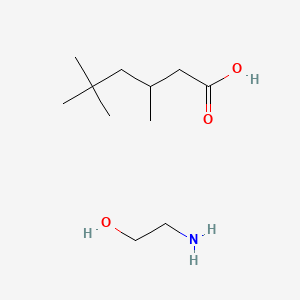
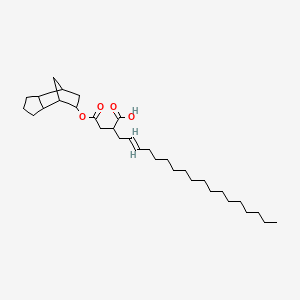

![5,17-dichloro-8-methoxy-1,2,10,12,14-pentazapentacyclo[11.7.0.03,11.04,9.015,20]icosa-2,4,6,8,11,13,15(20),16,18-nonaene](/img/structure/B12673802.png)
![Diethyl[2-(methacryloyloxy)ethyl]tetradecylammonium bromide](/img/structure/B12673811.png)
